molecular formula C6H2BrClF2 B070973 5-Bromo-2-chloro-1,3-difluorobenzene CAS No. 176673-72-6

5-Bromo-2-chloro-1,3-difluorobenzene

Cat. No.: B070973
CAS No.: 176673-72-6
M. Wt: 227.43 g/mol
InChI Key: SWELJVAWQMCJLG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1,3-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-chloro-1,3-difluorobenzene can be achieved through several synthetic routes. One common method involves the halogenation of 1,3-difluorobenzene. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination and chlorination, is a common approach. This method offers advantages such as reduced side reactions, improved stability, and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted benzene compounds.

    Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.

Scientific Research Applications

5-Bromo-2-chloro-1,3-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1,3-difluorobenzene depends on its application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of halogen atoms makes it a versatile intermediate for various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary widely based on the compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-1,3-difluorobenzene
  • 5-Bromo-1,3-dichloro-2-fluorobenzene
  • 1-Bromo-2,3-difluorobenzene

Uniqueness

5-Bromo-2-chloro-1,3-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and fluorine atoms allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-chloro-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELJVAWQMCJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378313
Record name 5-Bromo-2-chloro-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176673-72-6
Record name 5-Bromo-2-chloro-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-difluorobromobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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